2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a cyclopropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the formation of the piperidine ring and subsequent functionalization to introduce the benzyl and cyclopropyl groups. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one involves its interaction with molecular targets in the body. The piperidine ring and amino group allow it to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and have similar biological activities.
Cyclopropyl-containing compounds: These compounds often exhibit unique chemical reactivity due to the strain in the cyclopropyl ring.
Uniqueness
(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H27N3O |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-9-17(10-12-20)21(16-7-8-16)13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3 |
InChI Key |
YTLJKJZOUDPNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.